Cas no 69504-14-9 (3'-O-tert-Butyldimethylsilyladenosine)
3'-O-tert-Butyldimethylsilyladenosine Chemical and Physical Properties
Names and Identifiers
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- 3'-O-tert-Butyldimethylsilyladenosine
- 3'-O-(tert-butyldimethylsilyl)adenosine
- 3'-O-tert-butyldimethylsilyl-adenosine
- ANW-69545
- CTK8C3026
- KB-236733
- O3'-(tert-butyl-dimethyl-silanyl)-adenosine
- AKOS016006108
- (2S,3S,4R,5S)-2-(6-amino-9H-purin-9-yl)-4-(tert-butyldimethylsilyloxy)-5-(hydroxymethyl)-tetrahydrofuran-3-ol
- A848802
- F13610
- 69504-14-9
- (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
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- MDL: MFCD20134041
- Inchi: 1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1
- InChI Key: QPARFARLOLAARR-SDBHATRESA-N
- SMILES: [Si](C)(C)(C(C)(C)C)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]1O)N1C=NC2C(N)=NC=NC1=2
Computed Properties
- Exact Mass: 381.18341
- Monoisotopic Mass: 381.18323089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 129Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.084 g/l) (25 º C),
- PSA: 128.54
- LogP: 1.63070
3'-O-tert-Butyldimethylsilyladenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A108892-1g |
3'-O-tert-Butyldimethylsilyladenosine |
69504-14-9 | 95+% | 1g |
$792.0 | 2024-04-17 | |
| Ambeed | A108892-100mg |
3'-O-tert-Butyldimethylsilyladenosine |
69504-14-9 | 95+% | 100mg |
$520.0 | 2025-04-17 |
3'-O-tert-Butyldimethylsilyladenosine Suppliers
3'-O-tert-Butyldimethylsilyladenosine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3'-O-tert-Butyldimethylsilyladenosine
Professional Introduction to 3'-O-tert-Butyldimethylsilyladenosine (CAS No: 69504-14-9)
3'-O-tert-Butyldimethylsilyladenosine, with the chemical designation CAS No. 69504-14-9, is a specialized derivative of adenosine that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) protective group at the 3'-hydroxyl position of the adenosine molecule. The introduction of this protecting group enhances the stability and reactivity of adenosine, making it a valuable intermediate in synthetic chemistry and a promising candidate for further biological investigation.
The TBS group is a common silyl ether used in organic synthesis to protect hydroxyl functional groups. Its stability under a wide range of reaction conditions, including basic and acidic environments, makes it particularly useful in multi-step synthetic pathways. In the context of 3'-O-tert-Butyldimethylsilyladenosine, this protection allows for selective modifications at other positions of the adenosine molecule without affecting the 3'-hydroxyl group. This property is crucial in drug development, where precise control over molecular structure is essential for achieving desired pharmacological effects.
Adenosine itself is a naturally occurring nucleoside that plays a vital role in cellular metabolism and signal transduction. It is involved in various physiological processes, including neurotransmission, cardiovascular regulation, and immune responses. The exploration of adenosine derivatives has opened new avenues in therapeutic research, particularly in the development of drugs targeting adenosine receptors (A1, A2A, A2B, and A3). Among these derivatives, 3'-O-tert-Butyldimethylsilyladenosine has been studied for its potential as a precursor in the synthesis of novel adenosine-based drugs.
Recent advancements in synthetic methodologies have further highlighted the utility of 3'-O-tert-Butyldimethylsilyladenosine. For instance, its use as a starting material for the preparation of modified nucleosides has been explored in the development of antiviral and anticancer agents. The TBS protection allows for selective deprotection under mild conditions, facilitating the introduction of other functional groups such as amino or carboxyl moieties. This flexibility has enabled chemists to design complex adenosine analogs with tailored biological activities.
In the realm of medicinal chemistry, 3'-O-tert-Butyldimethylsilyladenosine has been employed in the synthesis of nucleoside analogs that exhibit enhanced stability and bioavailability. These analogs are being investigated for their potential use in treating diseases such as inflammation, neurodegenerative disorders, and cancer. The ability to modify adenosine derivatives at specific positions while maintaining overall structural integrity has been instrumental in optimizing drug candidates for clinical trials.
The chemical synthesis of 3'-O-tert-Butyldimethylsilyladenosine involves several key steps, including the selective protection of the 3'-hydroxyl group using TBS chloride in the presence of a base catalyst. This reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl ether. The resulting compound can then be purified through column chromatography or recrystallization to achieve high purity levels suitable for further applications.
From a biochemical perspective, 3'-O-tert-Butyldimethylsilyladenosine serves as a valuable tool for studying adenosine metabolism and receptor interactions. Its stable structure allows researchers to probe the mechanisms by which adenosine exerts its effects on cellular processes. Additionally, its use as a labeled probe in biochemical assays has provided insights into adenosine transport and signaling pathways.
The pharmaceutical industry has shown particular interest in 3'-O-tert-Butyldimethylsilyladenosine due to its potential as an intermediate in drug development. Several companies have patented processes for synthesizing this compound and its derivatives, indicating its significance in advancing therapeutic strategies. As research continues to uncover new applications for adenosine-based compounds, 3'-O-tert-Butyldimethylsilyladenosine is expected to play an increasingly important role in medicinal chemistry.
In conclusion,3'-O-tert-Butyldimethylsilyladenosine (CAS No: 69504-14-9) is a versatile and highly functionalized derivative of adenosine with broad applications in synthetic chemistry and drug development. Its unique structural features and reactivity make it an indispensable tool for researchers exploring new therapeutic agents targeting adenosine pathways. As advancements in synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of biochemical and pharmaceutical innovation.
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